S-Norfluoxetine vs. R-Norfluoxetine: 20-Fold Differential Serotonin Uptake Inhibition
S-Norfluoxetine exhibits 20-fold higher potency in inhibiting serotonin uptake compared to R-norfluoxetine, a stereoselective differentiation absent in the parent compound fluoxetine where enantiomers are equipotent [1][2].
| Evidence Dimension | Serotonin uptake inhibition (pKi) |
|---|---|
| Target Compound Data | S-Norfluoxetine: pKi = 7.86; R-Norfluoxetine: pKi = 6.51 |
| Comparator Or Baseline | Fluoxetine enantiomers (S- and R-) are equipotent |
| Quantified Difference | 20-fold potency difference (pKi difference = 1.35) |
| Conditions | Rat brain synaptosomal serotonin uptake assay; [3H]paroxetine binding to 5-HT uptake sites |
Why This Matters
Procurement of enantiomerically defined norfluoxetine is essential for studies requiring controlled stereoselective pharmacology; racemic mixtures obscure this 20-fold activity differential.
- [1] Wong DT, Bymaster FP, Reid LR, Mayle DA, Krushinski JH, Robertson DW. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain. Neuropsychopharmacology. 1993 Jun;8(4):337-44. View Source
- [2] Fuller RW, Snoddy HD, Krushinski JH, Robertson DW. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo. Neuropharmacology. 1992 Oct;31(10):997-1000. View Source
